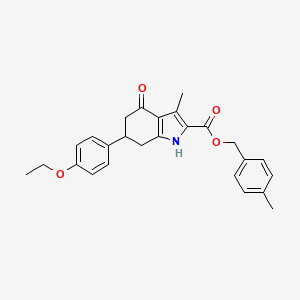![molecular formula C12H15N3OS3 B4877802 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877802.png)
4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
Vue d'ensemble
Description
4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide, also known as ETT, is a synthetic compound that has gained interest in the scientific community due to its potential as a therapeutic agent. ETT belongs to the class of thiadiazole derivatives, which have been studied extensively for their bioactive properties.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide is not fully understood. However, studies have shown that 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide inhibits the activity of several enzymes involved in cell growth and proliferation. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been shown to have a cytotoxic effect on cancer cells, leading to cell death. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. Additionally, 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been shown to have antifungal properties, making it a potential treatment for fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide in lab experiments is its high potency. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been shown to have a cytotoxic effect on cancer cells at low concentrations. Additionally, 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of using 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide in lab experiments is its potential toxicity. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been shown to have cytotoxic effects on normal cells as well as cancer cells, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide. One direction is to further investigate the mechanism of action of 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide. Understanding the molecular pathways involved in 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide's cytotoxic effects on cancer cells could lead to the development of more targeted therapies. Another direction is to investigate the potential of 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide as a treatment for other diseases, such as fungal infections and inflammatory diseases. Additionally, further optimization of the synthesis method could lead to the development of more potent and selective derivatives of 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide.
Applications De Recherche Scientifique
4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been studied for its potential as an anticancer agent. Studies have shown that 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. Additionally, 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been studied for its potential as an antifungal agent.
Propriétés
IUPAC Name |
4-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS3/c1-4-8-7(3)18-6-9(8)10(16)13-11-14-15-12(19-11)17-5-2/h6H,4-5H2,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXPUCCHROLCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NN=C(S2)SCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxypropyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4877721.png)
![4-[2-(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4877726.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-nitrophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877749.png)
![3-(4-fluorophenyl)-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4877756.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4877759.png)
![8-chloro-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4877761.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4877768.png)

![13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B4877782.png)
![2-{[(1-ethyl-1H-indol-3-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4877803.png)
![ethyl 4-{[(2-{[(2-fluorobenzyl)thio]acetyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4877808.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]acetamide](/img/structure/B4877818.png)
![methyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4877826.png)